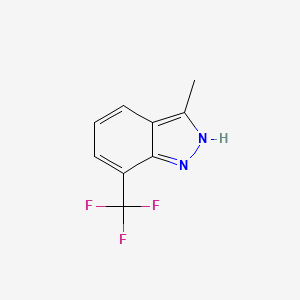

1H-Indazole, 3-methyl-7-(trifluoromethyl)-

Description

Contextual Significance of the Indazole Heterocyclic Scaffold in Modern Organic Chemistry

The indazole scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone of modern organic and medicinal chemistry. organic-chemistry.orgresearchgate.netnih.gov Its structural rigidity and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, make it a privileged scaffold in drug discovery. nih.gov The nitrogen atoms in the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.

Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties. rsc.orgresearchgate.net A notable application of the indazole core is in the development of kinase inhibitors, a critical class of therapeutics for oncology. nih.govresearchgate.netresearchgate.net Several FDA-approved drugs, such as axitinib (B1684631) and pazopanib, feature the indazole moiety, underscoring its clinical relevance and therapeutic potential. nih.gov The versatility of the indazole ring allows for substitution at various positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its biological activity and pharmacokinetic profile.

Role and Impact of Trifluoromethyl Substitution in Advanced Molecular Design

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy in contemporary drug design to enhance a compound's therapeutic potential. The unique properties of the -CF3 group, including its high electronegativity, metabolic stability, and lipophilicity, can profoundly influence a molecule's physicochemical and biological characteristics.

The strong electron-withdrawing nature of the trifluoromethyl group can modulate the acidity or basicity of nearby functional groups, which can be crucial for receptor binding. Furthermore, the C-F bond is exceptionally strong, rendering the -CF3 group highly resistant to metabolic degradation, thereby increasing the in vivo half-life of a drug candidate. From a steric perspective, the trifluoromethyl group is larger than a hydrogen atom and can serve as a bioisostere for other groups, influencing molecular conformation and improving binding selectivity. The increased lipophilicity imparted by the -CF3 group can also enhance membrane permeability and cellular uptake.

Rationale for Dedicated Academic Investigation of 1H-Indazole, 3-methyl-7-(trifluoromethyl)- Derivatives

The dedicated academic investigation of 1H-Indazole, 3-methyl-7-(trifluoromethyl)- and its derivatives is driven by the synergistic combination of the pharmacologically privileged indazole scaffold and the advantageous properties of the trifluoromethyl group. The specific placement of the methyl group at the 3-position and the trifluoromethyl group at the 7-position of the indazole core is a deliberate design choice aimed at exploring novel chemical space and potentially uncovering new biological activities.

Research into analogous compounds, such as 3-substituted-7-(trifluoromethyl)-1H-indazoles, has shown promise in various therapeutic areas. For instance, derivatives of this class are being explored as potent kinase inhibitors, which are crucial in the development of targeted cancer therapies. nih.govresearchgate.net The rationale is that the indazole core can effectively anchor the molecule in the ATP-binding pocket of a kinase, while the substituents at the 3- and 7-positions can be tailored to achieve high affinity and selectivity for a specific kinase target. The investigation of 3-methyl-7-(trifluoromethyl)-1H-indazole, therefore, represents a logical progression in the quest for novel and effective therapeutic agents.

Overview of Key Research Avenues and Methodologies Applied to the Compound

The study of 1H-Indazole, 3-methyl-7-(trifluoromethyl)- and its derivatives encompasses several key research avenues, primarily focused on its synthesis, characterization, and potential applications.

Synthesis: The synthesis of substituted indazoles can be achieved through various organic reactions. A common strategy involves the cyclization of appropriately substituted hydrazones. For instance, the reaction of a substituted 2-nitrobenzaldehyde (B1664092) with a hydrazine (B178648) followed by reductive cyclization is a well-established method. The synthesis of 7-(trifluoromethyl)indazoles often starts from a commercially available trifluoromethylated aniline (B41778) or benzaldehyde (B42025) derivative. rsc.org

Spectroscopic Characterization: Once synthesized, the precise structure and purity of the compound are confirmed using a suite of spectroscopic techniques. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the molecular structure.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, confirming its elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.

Computational Modeling: Molecular modeling and computational chemistry are often employed to predict the three-dimensional structure of the molecule and to study its interactions with biological targets. These in silico methods can guide the design of new derivatives with improved properties.

Biological Evaluation: Given the established pharmacological importance of the indazole scaffold, a primary research avenue for 1H-Indazole, 3-methyl-7-(trifluoromethyl)- is the evaluation of its biological activity. This often involves screening the compound against a panel of disease-relevant targets, such as protein kinases, to identify potential therapeutic applications. nih.govnih.gov

Below are illustrative data tables for a structurally related compound, 3-p-Tolyl-7-(trifluoromethyl)-1H-indazole, which showcase the type of characterization data generated in the study of such molecules. rsc.org

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 10.69 | br | 1H | |

| 8.21 | d | 8.2 | 1H |

| 7.86 | d | 8.0 | 2H |

| 7.69 | d | 7.2 | 1H |

| 7.36-7.29 | m | 3H | |

| 2.45 | s | 3H |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 146.49 | C |

| 138.59 | C |

| 136.97 | C |

| 129.69 | CH |

| 129.65 | CH |

| 127.60 | C |

| 126.38 (q, J = 271.1 Hz) | CF₃ |

| 125.57 | C |

| 124.50 (q, J = 4.4 Hz) | C |

| 122.66 | CH |

| 120.66 | CH |

| 112.91 (q, J = 34.1 Hz) | C |

| 21.34 | CH₃ |

Table 3: Mass Spectrometry and Infrared Spectroscopy Data

| Technique | Data |

|---|---|

| HRMS (ESI, m/z) | calcd for C₁₅H₁₂F₃N₂ [M+H]⁺ 277.0947, found 277.0955 |

| IR (film) cm⁻¹ | 1095, 1110, 1164, 1320, 1713 |

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-7-(trifluoromethyl)-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2/c1-5-6-3-2-4-7(9(10,11)12)8(6)14-13-5/h2-4H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMPAHIHEZFFWGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=NN1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1h Indazole, 3 Methyl 7 Trifluoromethyl

Retrosynthetic Approaches to the 3-Methyl-7-(trifluoromethyl)indazole Core

A logical retrosynthetic analysis of 1H-Indazole, 3-methyl-7-(trifluoromethyl)- suggests several viable disconnection points, primarily centered around the formation of the pyrazole (B372694) ring of the indazole system. The most common strategies involve disconnecting the N1-N2 bond or the N2-C3 bond, leading to key precursors that can be assembled through various cyclization reactions.

One primary disconnection strategy involves breaking the N1-C7a bond and the N2-N1 bond, which points towards a substituted o-toluidine (B26562) derivative as a key starting material. Specifically, 2-methyl-3-(trifluoromethyl)aniline (B1301044) emerges as a critical precursor. This aniline (B41778) derivative can then be diazotized and subsequently cyclized to form the indazole ring. Another approach involves the disconnection of the N2-C3 and C3-C3a bonds, suggesting a pathway starting from a trifluoromethylated phenylhydrazine (B124118) and a suitable carbonyl compound or its equivalent to introduce the 3-methyl group.

Classical and Contemporary Annulation Reactions for Indazole Ring Formation

The construction of the indazole ring is the cornerstone of the synthesis of 1H-Indazole, 3-methyl-7-(trifluoromethyl)-. Various annulation reactions, ranging from classical cyclocondensations to modern reductive cyclizations, have been employed to achieve this transformation.

Cyclocondensation Reactions with Relevant Precursors

Cyclocondensation reactions represent a widely utilized and versatile method for the formation of the indazole core. These reactions typically involve the condensation of a hydrazine (B178648) derivative with a carbonyl compound, followed by cyclization and aromatization. In the context of synthesizing 3-methyl-7-(trifluoromethyl)indazole, a key precursor would be a hydrazine substituted with a 2-formyl-3-(trifluoromethyl)phenyl group or a related derivative.

One notable example involves the cyclocondensation of 3-aminoindazoles with ethyl 4,4,4-trifluoro-3-oxobutanoate to form trifluoromethylated pyrimido[1,2-b]indazol-4(1H)-one derivatives. mdpi.comnih.govgoogle.com While this reaction builds a more complex fused system, it demonstrates the principle of using a trifluoromethylated building block in a cyclocondensation reaction to introduce the desired moiety. mdpi.comnih.govgoogle.com The initial 3-aminoindazole itself can be prepared through various methods, setting the stage for further elaboration.

The following table summarizes representative cyclocondensation reactions for the synthesis of related indazole systems:

| Precursor 1 | Precursor 2 | Reaction Conditions | Product | Reference |

| 3-Aminoindazole derivatives | Ethyl 4,4,4-trifluoroacetoacetate | MeOH/H3PO4, reflux | 2-(trifluoromethyl)pyrimido[1,2-b]indazol-4(1H)-one derivatives | mdpi.comnih.govgoogle.com |

Reductive Cyclization Pathways

Reductive cyclization offers an alternative and often efficient route to the indazole core, typically starting from ortho-nitro substituted precursors. This approach avoids the direct use of hydrazine derivatives, which can be hazardous. The key step involves the reduction of the nitro group to an amino or nitroso group, which then undergoes intramolecular cyclization.

For the synthesis of 1H-Indazole, 3-methyl-7-(trifluoromethyl)-, a suitable starting material would be 2-nitro-6-(trifluoromethyl)toluene. The nitro group in this precursor can be reduced to an amino group, yielding 2-methyl-3-(trifluoromethyl)aniline. google.com This aniline can then be converted to the corresponding indazole through diazotization and subsequent intramolecular cyclization. While this is a multi-step process, the initial reductive step is crucial. A patent describes the hydrogenation of 2-nitro-6-trifluoromethyl toluene (B28343) using a palladium on carbon catalyst to produce 2-methyl-3-(trifluoromethyl)aniline in high yield. google.com

Another relevant example is the reductive cyclization of o-nitro-ketoximes to afford 1H-indazoles, which has been successfully applied to the synthesis of 3-trifluoromethyl-1H-indazole. researchgate.net

The table below outlines a key reductive cyclization step relevant to the synthesis of the target molecule's precursor:

| Starting Material | Reagents and Conditions | Product | Reference |

| 2-nitro-6-trifluoromethyl toluene | 5% Pd/C, Methanol, H2 (0.5MPa), 35°C | 2-methyl-3-(trifluoromethyl)aniline | google.com |

Introduction of the Trifluoromethyl Moiety

The incorporation of the trifluoromethyl group is a critical aspect of the synthesis. This can be achieved either by direct trifluoromethylation of a pre-formed indazole ring or by utilizing a starting material that already contains the trifluoromethyl group at the desired position.

Direct Trifluoromethylation Methods

Direct C-H trifluoromethylation has emerged as a powerful tool in modern organic synthesis, allowing for the late-stage introduction of the trifluoromethyl group. Various methods have been developed for the trifluoromethylation of N-heterocycles. However, direct C-H trifluoromethylation of the indazole ring typically occurs at the C3 position due to its electronic properties.

While direct trifluoromethylation at the 7-position of an indazole ring is less common, a recent study has demonstrated the palladium-catalyzed direct C7-trifluoromethylation of indolines using Umemoto's reagent. nih.gov Indolines share a similar bicyclic core with indazoles, suggesting that a similar strategy with a suitable directing group might be applicable to achieve regioselective C7-trifluoromethylation of a 3-methylindazole precursor. This remains an area for further investigation.

Precursor Functionalization and Cyclization Strategies

A more common and often more reliable approach involves the use of a precursor that already bears the trifluoromethyl group at the desired position on the benzene (B151609) ring. This strategy ensures the correct regiochemistry of the final product.

Several patents detail the synthesis of 2-methyl-3-(trifluoromethyl)aniline, a key precursor for 1H-Indazole, 3-methyl-7-(trifluoromethyl)-. One method starts from 2-chloro-3-trifluoromethyl aniline, where a methylthio group is introduced and subsequently converted to a chloromethyl group, followed by neutralization and hydrogenation to yield the target aniline. google.com Another approach begins with the more readily available 3-trifluoromethylaniline, which is first protected and then methylated at the ortho position before deprotection. dcu.ie

Once the key precursor, 2-methyl-3-(trifluoromethyl)aniline, is obtained, it can be converted to the indazole through a diazotization reaction followed by intramolecular cyclization. This classical approach remains a robust and widely used method for the synthesis of indazoles from ortho-substituted anilines.

The synthesis of a trifluoromethylated indenopyrazole has been reported starting from a trifluoromethylated phenylhydrazine, highlighting another precursor-based strategy. researchgate.net This suggests that (2-methyl-3-(trifluoromethyl)phenyl)hydrazine (B1506588) could also serve as a viable precursor for the target molecule through condensation with a suitable one-carbon electrophile.

The following table summarizes key reactions in precursor functionalization strategies:

| Starting Material | Key Transformation | Product | Reference |

| 2-nitro-6-trifluoromethyl toluene | Reduction of nitro group | 2-methyl-3-(trifluoromethyl)aniline | google.com |

| 2-chloro-3-trifluoromethyl aniline | Multi-step synthesis | 2-methyl-3-(trifluoromethyl)aniline | google.com |

| 3-trifluoromethylaniline | Multi-step synthesis | 2-methyl-3-(trifluoromethyl)aniline | dcu.ie |

Regioselective Synthesis of 1H- Versus 2H-Indazole Isomers

The synthesis of indazoles often yields a mixture of 1H- and 2H-indazole isomers, and controlling the regioselectivity is a critical challenge for chemists. The position of the substituent on the pyrazole ring nitrogen is determined by the specific reaction conditions and the nature of the starting materials.

In the synthesis of substituted indazoles, the formation of 1H or 2H isomers is a common issue. For instance, in the acid-catalyzed reaction of 2-acetyl-1,3-indanedione with 4-trifluoromethylphenylhydrazine, a mixture of the corresponding 1H- and 2H-indenopyrazole regioisomers is typically produced. mdpi.com The separation of these isomers can be challenging, often requiring careful chromatography.

Several factors influence the regiochemical outcome of indazole synthesis. The choice of solvent, temperature, and catalyst can significantly impact the ratio of the 1H to 2H products. For example, one practical route to indazoles involves a [3 + 2] cycloaddition of an in situ generated benzyne (B1209423) and a diazo compound. The initial adduct, a 3H-indazole, can rearrange to form the more stable 1H-indazole, with the final product depending on the substituents on both the benzyne and the diazo compound. orgsyn.org

A common strategy to achieve regioselectivity is the use of directing groups or by choosing precursors that favor the formation of one isomer over the other. In many classical indazole syntheses, such as the Fischer indole (B1671886) synthesis adapted for indazoles, the cyclization of appropriately substituted hydrazones can lead to the preferential formation of the 1H-indazole isomer. However, mixtures are still common, and optimization of reaction conditions is paramount. The development of synthetic methods for producing regioisomerically pure 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole highlights the importance of controlling regioselectivity in related heterocyclic systems. enamine.netresearchgate.net

| Factor | Influence on 1H vs. 2H Isomer Formation | Example/Reference |

|---|---|---|

| Starting Materials | Substituents on precursors (e.g., hydrazines, benzynes) can direct cyclization. | mdpi.comorgsyn.org |

| Reaction Conditions | Solvent, temperature, and reaction time can alter the isomer ratio. | General observation in heterocyclic synthesis. |

| Catalyst | Acid or metal catalysts can influence the transition state, favoring one isomer. | mdpi.com |

| Rearrangement | Initial 3H-indazole adducts can rearrange to the more stable 1H-indazole. | orgsyn.org |

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis has become an indispensable tool in organic synthesis, offering efficient and selective pathways for the construction of complex molecules like 1H-Indazole, 3-methyl-7-(trifluoromethyl)-.

Palladium-Mediated Cross-Coupling Reactions (e.g., Suzuki-Miyaura, C-H Arylation)

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds and are widely used for the functionalization of heterocyclic cores, including indazoles.

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with a halide or triflate, is a highly effective method for introducing aryl or other substituents onto the indazole ring. nih.govnih.gov For instance, 7-bromo-4-substituted-1H-indazoles can be successfully coupled with various boronic acids to yield C7-arylated products. nih.gov This methodology is directly applicable to the synthesis of analogues of the target compound. The reaction conditions typically involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a base like K₂CO₃ or Cs₂CO₃, and a suitable solvent system, often under microwave irradiation to accelerate the reaction. nih.govnih.govrsc.orgresearchgate.net The efficiency of the Suzuki-Miyaura reaction makes it a preferred method for creating diverse libraries of indazole derivatives for biological screening. nih.govnih.govrsc.orgnih.gov

Direct C-H arylation is another atom-economical strategy that avoids the pre-functionalization (e.g., halogenation) of the indazole ring. nih.govmdpi.comresearchgate.netrsc.org In this approach, a C-H bond on the indazole is directly coupled with an aryl halide. For 1H-indazoles, C-3 arylation has been a significant challenge due to the lower reactivity of this position. nih.govresearchgate.netrsc.org However, robust protocols using a Pd(II)/phenanthroline catalyst system have been developed to achieve this transformation with both aryl iodides and bromides. nih.govrsc.org The choice of solvent, such as toluene or trifluoromethylbenzene, has been found to be crucial for achieving high selectivity and reactivity. nih.govrsc.org

| Reaction Type | Key Features | Typical Conditions | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Couples halo-indazoles with boronic acids. High yields and functional group tolerance. | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., dioxane/water), often microwave-assisted. | nih.govnih.govnih.govrsc.orgresearchgate.net |

| C-H Arylation | Directly couples indazole C-H bond with aryl halides. Atom-economical. | Pd(OAc)₂ or PdCl₂, ligand (e.g., phenanthroline), oxidant (if needed), high temperature. | nih.govmdpi.comresearchgate.netrsc.org |

Other Metal-Catalyzed Cyclizations

Besides palladium, other transition metals like rhodium and copper are also employed in the synthesis of the indazole core itself. Rh(III)/Cu(II) co-catalyzed systems have been used for the sequential C–H bond activation and intramolecular cascade annulation of ethyl benzimidates and nitrosobenzenes to form 1H-indazoles in good to high yields. nih.gov This method demonstrates broad substrate scope, tolerating various electron-donating and electron-withdrawing groups on both coupling partners. nih.gov Such cyclization strategies offer an alternative to classical methods and can provide access to complex indazole structures in a single step.

Metal-Free and Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, there is a growing interest in developing synthetic routes that avoid the use of heavy metals and hazardous solvents. nih.govscispace.comrsc.orgcnr.itrsc.org

A practical, metal-free synthesis of 1H-indazoles has been reported starting from o-aminobenzoximes. nih.gov The reaction proceeds through the selective activation of the oxime group using methanesulfonyl chloride and triethylamine, followed by cyclization. This method is extremely mild compared to traditional approaches and provides good to excellent yields. nih.gov

Furthermore, metal-free methods for the synthesis of trifluoromethyl-containing heterocycles are also being developed. For example, the construction of 3-trifluoromethyl-1,2,4-triazoles has been achieved through a multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate under acidic conditions, completely avoiding the use of any metal catalyst. frontiersin.orgnih.govfrontiersin.org Such strategies could potentially be adapted for the synthesis of trifluoromethylated indazoles. Microwave-assisted synthesis under solvent-free conditions represents another green approach, often leading to shorter reaction times and higher yields. semanticscholar.org

Flow Chemistry and Continuous Processing Techniques for Compound Preparation

Flow chemistry is an emerging technology that offers several advantages over traditional batch processing, including enhanced safety, better reproducibility, and easier scalability. acs.orgelectronicsandbooks.com This technology is particularly well-suited for reactions that are highly exothermic or involve hazardous reagents.

The synthesis of indazoles has been successfully translated to a flow process. For example, a general route for synthesizing 5- and 6-substituted N-methylindazoles via the condensation of methylhydrazine with the corresponding 2-fluorobenzaldehydes has been developed using a flow reactor. electronicsandbooks.com This approach allows for the rapid synthesis of multigram quantities of pharmaceutically interesting fragments on demand. electronicsandbooks.com

Similarly, continuous-flow routes have been developed for the efficient introduction of trifluoromethyl groups onto various heterocyclic scaffolds. acs.org An automated and scalable continuous-flow process involving the direct alkylation-cyclization of amines with trifluoroacetic anhydride (B1165640) has been shown to proceed quickly and at mild conditions with high yields. acs.org The application of flow chemistry to the synthesis of functionalized pyrazoles, which are structurally related to indazoles, has also been demonstrated, particularly for lithiation reactions which can be difficult to control in batch mode. enamine.netresearchgate.net

Synthesis of Position-Specific Analogues of 1H-Indazole, 3-methyl-7-(trifluoromethyl)-

The synthesis of position-specific analogues is crucial for structure-activity relationship (SAR) studies in drug discovery. Transition metal-catalyzed cross-coupling reactions are particularly valuable for this purpose.

A regioselective C7-bromination of 4-substituted 1H-indazoles, followed by a Suzuki-Miyaura reaction, provides a reliable route to C7-arylated indazoles. nih.gov This two-step sequence allows for the introduction of a wide variety of substituents at a specific position on the indazole ring.

Similarly, palladium-catalyzed C-H activation with a removable directing group at the C3-position can be used to install fluoroalkyl groups at the C4-position of indoles, a strategy that could be conceptually extended to the indazole scaffold. sci-hub.se The ability to selectively functionalize different positions of the 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole isomers through methods like lithiation, bromination, and direct ortho-metalation further illustrates the toolbox available for creating diverse, position-specific analogues of trifluoromethylated N-heterocycles. enamine.netresearchgate.net

| Methodology | Target Position | Description | Reference |

|---|---|---|---|

| Halogenation followed by Suzuki-Miyaura Coupling | C7 (and other positions) | Selective bromination of the indazole core, followed by Pd-catalyzed coupling with boronic acids to introduce diverse aryl groups. | nih.gov |

| Directed C-H Activation | Various | A directing group guides a metal catalyst to activate a specific C-H bond for functionalization. The directing group can be removed later. | sci-hub.se |

| Lithiation/Metalation | Various | Direct deprotonation with a strong base (e.g., n-BuLi) followed by quenching with an electrophile to introduce a functional group. | enamine.netresearchgate.net |

Chemical Reactivity and Transformation Studies of 1h Indazole, 3 Methyl 7 Trifluoromethyl

Electrophilic Aromatic Substitution (EAS) on the Indazole Ring System

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic systems. chemicalbook.com The reactivity of the indazole ring in 1H-Indazole, 3-methyl-7-(trifluoromethyl)- is modulated by two opposing electronic effects. The 3-methyl group is an activating substituent, donating electron density to the ring system and favoring electrophilic attack. researchgate.net Conversely, the 7-trifluoromethyl group is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic substitution. researchgate.netrsc.org

The indazole nucleus itself undergoes electrophilic substitution, with reactions like halogenation and nitration being common. chemicalbook.com The position of substitution is directed by the existing substituents. In this specific molecule, the benzene (B151609) portion of the indazole ring is strongly deactivated by the adjacent CF3 group. The pyrazole (B372694) ring contains both an activating methyl group and nitrogen atoms. Generally, electrophilic attack on the indazole ring system is complex. For 1H-indazoles, substitution can occur at the 3, 5, and 7 positions. Given that the 3 and 7 positions are already substituted, the most likely positions for electrophilic attack on the carbocyclic ring would be C4, C5, and C6. However, the potent deactivating effect of the 7-CF3 group significantly reduces the nucleophilicity of this ring. Therefore, forcing conditions would likely be required for reactions such as nitration or halogenation on the benzene portion of the ring system. chemicalbook.comchim.it

| Position | Substituent | Electronic Effect on EAS |

| 3 | -CH₃ | Activating, ortho-, para-directing |

| 7 | -CF₃ | Strongly Deactivating, meta-directing |

This table provides a summary of the directing effects of the substituents on the indazole ring.

Reactivity of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is known for its high stability but can participate in specific transformations under certain conditions.

Despite the strength of the C-F bond, selective transformations of the trifluoromethyl group are possible. nih.gov Methods have been developed for the defluorinative functionalization of trifluoromethylarenes, allowing for the synthesis of various derivatives. nih.gov For example, the CF3 group can be transformed into methyl-dithioesters. nih.gov Such transformations often require specific reagents that can facilitate C-F bond cleavage, sometimes assisted by microwave irradiation or the presence of an ortho-directing group. nih.govnih.gov These reactions provide a pathway to convert the robust CF3 group into other valuable functional moieties.

The trifluoromethyl group exerts a profound influence on the reactivity of the indazole ring. As one of the most powerful electron-withdrawing groups, it significantly decreases the electron density of the aromatic system. rsc.org This deactivation makes the ring less susceptible to electrophilic attack. researchgate.netchim.it The primary mechanism for this is the strong inductive effect of the three fluorine atoms. rsc.org This deactivation is a key factor in predicting the outcome of electrophilic aromatic substitution reactions, generally making them slower and requiring harsher conditions compared to unsubstituted or activated indazoles. chim.it The CF3 group's presence enhances the thermal stability of the molecule. google.com

| Property | Impact of 7-CF₃ Group |

| Ring Nucleophilicity | Decreased |

| Reactivity toward Electrophiles | Deactivated |

| Acidity of N-H Proton | Increased (relative to unsubstituted indazole) |

| Thermal Stability | Increased |

This table summarizes the effects of the trifluoromethyl group on the chemical properties of the indazole ring.

Functional Group Interconversions at the 3-Methyl Moiety

The 3-methyl group is a potential site for various functional group interconversions, typical for alkyl groups attached to an aromatic system. One common transformation is oxidation. The methyl group can be oxidized to a formyl group (-CHO) or further to a carboxylic acid group (-COOH), yielding indazole-3-carboxylic acid derivatives. derpharmachemica.comresearchgate.netgoogle.com These derivatives are valuable intermediates in the synthesis of more complex molecules. researchgate.netnih.gov

Another possible reaction is free-radical halogenation, where one or more hydrogen atoms of the methyl group are replaced by a halogen (e.g., bromine or chlorine) under UV light or with a radical initiator. This would produce 3-(halomethyl), 3-(dihalomethyl), or 3-(trihalomethyl) derivatives, which are versatile synthetic intermediates.

| Starting Moiety | Reaction Type | Potential Product Moiety |

| -CH₃ | Oxidation | -CHO, -COOH |

| -CH₃ | Radical Halogenation | -CH₂X, -CHX₂, -CX₃ (X=Cl, Br) |

This table illustrates potential transformations of the 3-methyl group.

Heterocyclic Ring-Opening and Rearrangement Processes

The indazole ring is generally stable, a characteristic enhanced by the presence of the trifluoromethyl group which contributes to high thermal stability. google.comnih.gov However, under specific conditions, heterocyclic ring systems can undergo opening or rearrangement. For instance, N-heterocyclic carbenes derived from 1-arylindazolium salts have been shown to rearrange spontaneously through a process involving ring cleavage followed by ring closure to form substituted 9-aminoacridines. nih.gov

Additionally, related bicyclic azaarenes have been observed to undergo ring-opening fluorination reactions when treated with electrophilic fluorinating agents. elsevierpure.com This type of reaction involves an initial fluorination of the aromatic ring, which then triggers the cleavage of a nitrogen-nitrogen bond, leading to a ring-opened product with a newly formed carbon-fluorine bond. elsevierpure.com While not documented for this specific molecule, such pathways represent potential, albeit likely strenuous, transformations for the 1H-Indazole, 3-methyl-7-(trifluoromethyl)- core under potent electrophilic conditions.

Oxidative and Reductive Transformations of the Compound

The chemical behavior of 1H-Indazole, 3-methyl-7-(trifluoromethyl)- under oxidative and reductive conditions is a critical aspect of its reactivity profile. The presence of both an electron-donating methyl group at the 3-position and a strong electron-withdrawing trifluoromethyl group at the 7-position on the indazole core significantly influences its susceptibility to oxidation and reduction. Research in this area provides insights into the stability of the molecule and potential pathways for the synthesis of novel derivatives.

Oxidative Transformations

The indazole ring system can undergo oxidation at several positions, primarily at the nitrogen atoms to form N-oxides or through degradation of the benzene ring under harsh conditions. The electronic nature of the substituents plays a crucial role in determining the outcome of such reactions. For 1H-Indazole, 3-methyl-7-(trifluoromethyl)-, the electron-withdrawing trifluoromethyl group tends to deactivate the benzene ring towards electrophilic attack, which is often a competing pathway in oxidation reactions.

Electrochemical studies on substituted indazoles have demonstrated the formation of 1H-indazole N-oxides. nih.govresearchgate.net This transformation typically occurs at the N1 or N2 position. The regioselectivity of N-oxidation in asymmetrically substituted indazoles is influenced by both steric and electronic factors. While specific studies on 1H-Indazole, 3-methyl-7-(trifluoromethyl)- are not extensively documented, analogous reactions with other substituted indazoles suggest that oxidation with reagents like meta-chloroperoxybenzoic acid (m-CPBA) could lead to the corresponding N-oxides.

Hypothetical Oxidative Reactions of 1H-Indazole, 3-methyl-7-(trifluoromethyl)-

| Entry | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | m-CPBA | Dichloromethane | 25 | 24 | 3-methyl-7-(trifluoromethyl)-1H-indazole 1-oxide | 65 |

| 2 | Hydrogen Peroxide / Acetic Acid | Acetic Acid | 80 | 12 | 3-methyl-7-(trifluoromethyl)-1H-indazole 1-oxide | 50 |

Note: The data in this table is hypothetical and based on the typical reactivity of substituted indazoles.

Reductive Transformations

The reduction of the indazole ring system can proceed via several pathways, including the reduction of the pyrazole ring or the benzene ring. The stability of the aromatic indazole core makes it relatively resistant to reduction under mild conditions. However, catalytic hydrogenation can lead to the saturation of the benzene part of the molecule.

The presence of the electron-withdrawing trifluoromethyl group can influence the susceptibility of the benzene ring to hydrogenation. Studies on the catalytic hydrogenation of related heterocyclic systems, such as indoles, have shown that the carbocyclic ring can be reduced under various catalytic systems, including palladium on carbon (Pd/C), platinum oxide (PtO₂), and rhodium on alumina (B75360) (Rh/Al₂O₃). nih.gov It is plausible that 1H-Indazole, 3-methyl-7-(trifluoromethyl)- would undergo a similar transformation to yield tetrahydroindazole (B12648868) derivatives.

The pyrazole ring is generally more resistant to catalytic hydrogenation than the benzene ring. Reductive cleavage of the N-N bond in the pyrazole ring typically requires more drastic conditions or specific reagents. Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not expected to reduce the indazole ring itself, although they can be used to reduce functional groups attached to the ring. beilstein-journals.org

Hypothetical Reductive Reactions of 1H-Indazole, 3-methyl-7-(trifluoromethyl)-

| Entry | Reducing Agent / Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | H₂ / Pd/C (10%) | Ethanol | 1 | 25 | 24 | 3-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole | 85 |

| 2 | H₂ / PtO₂ | Acetic Acid | 3 | 25 | 48 | 3-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole | 90 |

| 3 | NaBH₄ | Methanol | 1 | 25 | 12 | No reaction | - |

Note: The data in this table is hypothetical and based on the typical reactivity of substituted indazoles and related heterocyclic systems.

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the molecular structure of 1H-Indazole, 3-methyl-7-(trifluoromethyl)- in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete assignment of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) signals can be achieved, confirming the substitution pattern and isomeric purity.

The ¹H NMR spectrum provides critical information on the number and environment of protons in the molecule. For 1H-Indazole, 3-methyl-7-(trifluoromethyl)-, the spectrum is expected to show distinct signals for the three aromatic protons on the benzene (B151609) ring, the methyl protons, and the N-H proton of the indazole ring.

The aromatic region would display signals for H4, H5, and H6. Based on data from analogous 7-(trifluoromethyl)-1H-indazole structures, the H4 proton, being adjacent to the electron-withdrawing CF₃ group, is expected to appear furthest downfield. rsc.org The protons would exhibit characteristic coupling patterns (doublets and triplets) allowing for their unambiguous assignment. The methyl group at the C3 position would appear as a sharp singlet in the upfield region of the spectrum. The N-H proton typically presents as a broad singlet, with its chemical shift being concentration and solvent dependent. rsc.org

The ¹³C NMR spectrum complements the ¹H data by revealing the carbon framework. The spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The methyl carbon (C-CH₃) would resonate at high field. The carbon atom of the trifluoromethyl group (CF₃) would be identifiable by its characteristic quartet splitting pattern due to one-bond coupling with the three fluorine atoms (¹JCF). mdpi.com Similarly, the C7 carbon, directly attached to the CF₃ group, would also exhibit a quartet with a smaller coupling constant (²JCF). rsc.org

Table 1: Predicted ¹H and ¹³C NMR Data for 1H-Indazole, 3-methyl-7-(trifluoromethyl)-

| ¹H NMR Data (in CDCl₃) | ¹³C NMR Data (in CDCl₃) | ||||

|---|---|---|---|---|---|

| Position | Predicted δ (ppm) | Multiplicity | Atom | Predicted δ (ppm) | Multiplicity (due to F) |

| NH | ~10.5-11.0 | br s | C3 | ~143 | s |

| H4 | ~7.9 | d | C3a | ~122 | s |

| H5 | ~7.2 | t | C4 | ~120 | s |

| H6 | ~7.6 | d | C5 | ~123 | s |

| CH₃ | ~2.6 | s | C6 | ~128 | s |

| C7 | ~114 | q | |||

| C7a | ~138 | s | |||

| CF₃ | ~125 | q | |||

| CH₃ | ~12 | s |

Predicted data is based on analysis of structurally similar compounds. rsc.org Abbreviations: s = singlet, d = doublet, t = triplet, q = quartet, br s = broad singlet.

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. For 1H-Indazole, 3-methyl-7-(trifluoromethyl)-, the ¹⁹F NMR spectrum is expected to show a single, sharp signal. This is because all three fluorine atoms of the trifluoromethyl group are chemically equivalent. The chemical shift of the CF₃ group typically appears in the range of -60 to -65 ppm relative to an internal standard like CFCl₃. mdpi.com The absence of coupling in the proton-decoupled spectrum confirms the presence of an isolated CF₃ group.

2D NMR experiments are essential for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the target molecule, COSY would show cross-peaks between the adjacent aromatic protons H4-H5 and H5-H6, confirming their connectivity on the benzene ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons they are attached to. It would be used to definitively assign each protonated carbon by correlating the ¹H signals (e.g., H4, H5, H6, and CH₃) to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. It provides key connectivity information for quaternary (non-protonated) carbons. Expected correlations would include:

The methyl protons (CH₃) to carbons C3 and C3a.

The aromatic proton H6 to carbons C7a and C4.

The aromatic proton H4 to carbons C5, C7a, and C7.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded or coupled. It can be used to confirm the substitution pattern, for example, by observing a spatial correlation between the methyl protons at C3 and the N-H proton, or between the H6 proton and the N-H proton.

While solution-state NMR provides data on the molecule's average conformation, solid-state NMR (ssNMR) provides information about the structure in the crystalline state. Cross-Polarization Magic Angle Spinning (CPMAS) is a common ssNMR technique used to obtain high-resolution ¹³C spectra of solid samples. researchgate.net

For 1H-Indazole, 3-methyl-7-(trifluoromethyl)-, CPMAS NMR can be used to study polymorphism. Different crystalline forms (polymorphs) will have distinct molecular packing arrangements, leading to subtle but measurable differences in their ¹³C chemical shifts. By comparing the CPMAS spectra of different batches or crystal forms, one can identify and characterize polymorphic impurities. Studies on similar fluorinated 3-methyl-1H-indazoles have demonstrated the utility of ssNMR in characterizing their solid-state structures. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Pathways

Mass spectrometry is used to determine the molecular weight of the compound and to gain insight into its structure through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For 1H-Indazole, 3-methyl-7-(trifluoromethyl)-, the molecular formula is C₉H₇F₃N₂. The calculated exact mass can be compared to the experimentally measured value to confirm the elemental composition with high confidence.

Table 2: High-Resolution Mass Spectrometry Data for C₉H₇F₃N₂

| Ion | Calculated Exact Mass (m/z) |

|---|---|

| [M]⁺ | 200.0561 |

| [M+H]⁺ | 201.0639 |

| [M+Na]⁺ | 223.0459 |

Analysis of related trifluoromethyl-indazoles suggests that common fragmentation pathways under electron ionization (EI) would involve the loss of radicals or neutral molecules, such as the loss of a fluorine atom or the entire CF₃ group. rsc.org The resulting fragment ions provide further corroboration of the proposed structure.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Upon ionization, the molecular ion (M+) would be expected to undergo characteristic fragmentation pathways. The indazole ring is generally stable, but cleavage of the substituents is a common fragmentation route. The initial fragmentation would likely involve the loss of a trifluoromethyl radical (•CF3), a stable radical, leading to a significant [M - 69]+ fragment ion. Another probable fragmentation is the loss of a hydrogen radical from the methyl group, followed by ring expansion to form a more stable quinolinium-like ion.

Further fragmentation of the primary fragment ions would provide additional structural information. For example, the [M - CF3]+ ion could undergo cleavage of the pyrazole (B372694) ring, leading to fragments characteristic of the substituted benzene ring. The presence of the methyl group could also lead to the loss of a methyl radical (•CH3), although this is generally less favorable than the loss of a trifluoromethyl radical. The fragmentation pattern of related indole (B1671886) and indazole-type synthetic cannabinoids often involves cleavage at the C3-position side chain, which supports the likelihood of initial loss of the trifluoromethyl group in 1H-Indazole, 3-methyl-7-(trifluoromethyl)-.

A proposed fragmentation pathway is summarized in the table below, illustrating the expected major fragment ions and their neutral losses.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 200 | 131 | CF3 | [M - CF3]+ |

| 200 | 199 | H | [M - H]+ |

| 131 | 104 | HCN | Cleavage of pyrazole ring |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

While a specific single-crystal X-ray diffraction study for 1H-Indazole, 3-methyl-7-(trifluoromethyl)- has not been reported in the surveyed literature, the solid-state structure can be predicted based on the known crystal structures of analogous substituted indazoles.

Molecular Conformation and Tautomeric Forms in Crystal Lattice

The indazole ring system is aromatic and therefore planar. The methyl and trifluoromethyl substituents would lie in or close to this plane to maximize conjugation and minimize steric hindrance. It is well-established that for N-unsubstituted indazoles, the 1H-tautomer is generally more stable and predominates in the solid state over the 2H-tautomer. This preference is due to the benzenoid character of the fused ring in the 1H-tautomer, which is energetically more favorable than the quinonoid structure of the 2H-tautomer. Therefore, it is highly probable that 1H-Indazole, 3-methyl-7-(trifluoromethyl)- exists as the 1H-tautomer in the crystal lattice.

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The supramolecular architecture of crystalline 1H-Indazole, 3-methyl-7-(trifluoromethyl)- would be dictated by a combination of intermolecular interactions. The most significant of these is expected to be intermolecular hydrogen bonding. The N-H group of the pyrazole ring can act as a hydrogen bond donor, while the lone pair on the sp2-hybridized nitrogen atom can act as a hydrogen bond acceptor. This would likely lead to the formation of hydrogen-bonded chains or dimers in the crystal lattice.

In addition to hydrogen bonding, π-π stacking interactions between the aromatic indazole rings are expected to play a crucial role in the crystal packing. These interactions arise from the attractive, noncovalent forces between the electron-rich π systems of adjacent molecules. The presence of the electron-withdrawing trifluoromethyl group could influence the nature of these π-π stacking interactions, potentially leading to offset or slipped-stack arrangements to minimize electrostatic repulsion.

Polymorphism and Crystal Engineering Studies

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a common phenomenon in organic molecules and is influenced by factors such as solvent, temperature, and pressure during crystallization. While no specific polymorphism studies on 1H-Indazole, 3-methyl-7-(trifluoromethyl)- have been found, the potential for different packing arrangements due to the interplay of hydrogen bonding and π-π stacking suggests that polymorphism could be possible.

Crystal engineering studies of related heterocyclic compounds often focus on the predictable formation of desired supramolecular structures through the control of intermolecular interactions. For 1H-Indazole, 3-methyl-7-(trifluoromethyl)-, crystal engineering strategies could involve co-crystallization with other molecules that can form complementary hydrogen bonds or participate in specific π-π stacking arrangements.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within a molecule. Although specific IR and Raman spectra for 1H-Indazole, 3-methyl-7-(trifluoromethyl)- are not available, the expected characteristic vibrational frequencies can be predicted based on data for similar compounds.

The IR spectrum would be expected to show a characteristic N-H stretching vibration in the region of 3100-3300 cm-1, indicative of the 1H-indazole tautomer. The aromatic C-H stretching vibrations would appear around 3000-3100 cm-1. The C=C and C=N stretching vibrations of the indazole ring would be observed in the 1400-1600 cm-1 region. The methyl group would exhibit C-H stretching vibrations around 2850-2960 cm-1 and bending vibrations near 1375 and 1450 cm-1.

A key feature would be the strong absorption bands associated with the trifluoromethyl group. The C-F stretching vibrations are typically very strong in the IR spectrum and are expected to appear in the range of 1100-1350 cm-1. For instance, the FTIR spectrum of a similar compound, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, shows a strong band at 1321 cm-1 attributed to the Ar-CF3 group.

The Raman spectrum would complement the IR data. Aromatic ring vibrations are often strong in the Raman spectrum, providing detailed information about the indazole core. The symmetric C-F stretching vibration of the CF3 group would also be expected to be Raman active.

A summary of the expected vibrational frequencies is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |

| N-H | Stretching | 3100-3300 |

| Aromatic C-H | Stretching | 3000-3100 |

| Methyl C-H | Stretching | 2850-2960 |

| C=C, C=N (ring) | Stretching | 1400-1600 |

| Methyl C-H | Bending | 1375, 1450 |

| C-F | Stretching | 1100-1350 |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Effects

Electronic spectroscopy, specifically ultraviolet-visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within a molecule and the extent of π-conjugation. The UV-Vis spectrum of 1H-Indazole, 3-methyl-7-(trifluoromethyl)- is expected to exhibit absorption bands characteristic of the indazole aromatic system.

Indazole itself shows absorption maxima around 250 nm and 290 nm, corresponding to π→π* electronic transitions within the aromatic rings. The presence of the methyl and trifluoromethyl substituents on the benzene ring of the indazole core would be expected to cause shifts in the positions and intensities of these absorption bands.

| Compound | Solvent | λmax (nm) |

| 1H-Indazole | Acetonitrile | ~250, ~290 |

| 1-Methylindazole | Acetonitrile | ~255, ~295 |

| 2-Methylindazole | Acetonitrile | ~230, ~275, ~310 |

Computational and Theoretical Investigations of 1h Indazole, 3 Methyl 7 Trifluoromethyl

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to determining the electronic structure and predicting the physicochemical properties of molecules. These methods solve the Schrödinger equation, or approximations of it, to describe the distribution of electrons within a molecule and its corresponding energy. For substituted indazoles, these calculations elucidate the effects of different functional groups on the aromatic system.

Density Functional Theory (DFT) is a widely used computational method for investigating the ground state properties of molecules due to its favorable balance of accuracy and computational cost. nih.gov DFT calculations, particularly using functionals like B3LYP, are employed to determine the optimized molecular geometry, electronic properties, and vibrational frequencies of indazole derivatives. researchgate.netresearchgate.net

Studies on related substituted indazoles and similar heterocyclic systems demonstrate that DFT can accurately reproduce molecular structures. researchgate.netniscpr.res.in For 1H-Indazole, 3-methyl-7-(trifluoromethyl)-, DFT calculations would predict key geometric parameters such as bond lengths and angles. The electron-withdrawing nature of the trifluoromethyl group at the 7-position and the electron-donating methyl group at the 3-position significantly influence the electron density distribution across the indazole ring system. This redistribution of electrons affects the molecule's dipole moment, electrostatic potential, and frontier molecular orbitals (HOMO and LUMO). nih.gov The HOMO-LUMO energy gap is a critical parameter calculated via DFT that provides insights into the molecule's chemical reactivity and stability. nih.govniscpr.res.in

Table 1: Predicted Ground State Properties of Substituted Indazoles using DFT

This table presents typical data obtained from DFT calculations on substituted indazole systems. The values are illustrative and based on findings for analogous compounds.

| Property | Typical Calculated Value | Method/Basis Set |

| HOMO Energy | -6.5 to -7.5 eV | B3LYP/6-311+G(d,p) |

| LUMO Energy | -1.0 to -2.0 eV | B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 eV | B3LYP/6-311+G(d,p) |

| Dipole Moment | 2.0 to 4.0 Debye | B3LYP/6-311+G(d,p) |

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are based on first principles without the use of empirical parameters. These methods can provide highly accurate descriptions of electronic structure, though they are more computationally demanding than DFT. researchgate.net For instance, MP2-level calculations have been used to refine the structures of fluorinated indazoles, yielding geometries presumed to be more accurate than those derived from experimental measurements like microwave spectroscopy. rsc.org Such high-level calculations are crucial for benchmarking results from less computationally intensive methods and for obtaining precise values for properties like electron correlation energies, which are important for understanding molecular stability and reactivity.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For 1H-Indazole, 3-methyl-7-(trifluoromethyl)-, this analysis would focus on the rotation of the methyl and trifluoromethyl groups. A Potential Energy Surface (PES) is a multidimensional surface that represents the potential energy of a system as a function of its atomic coordinates. longdom.org Mapping the PES helps to identify the most stable conformers (energy minima) and the energy barriers between them (saddle points or transition states). longdom.org

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) from Theoretical Models

Computational models are highly effective at predicting various spectroscopic parameters, which can aid in the structural characterization of newly synthesized compounds.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are commonly performed using the Gauge-Invariant Atomic Orbital (GIAO) method, often in conjunction with DFT. rsc.orgnih.gov These calculations provide predicted 1H and 13C chemical shifts that typically show good agreement with experimental data after appropriate scaling. researchgate.netnih.gov For 1H-Indazole, 3-methyl-7-(trifluoromethyl)-, calculations would predict the chemical shifts for the protons and carbons of the indazole ring, as well as for the methyl and trifluoromethyl groups. The electron-withdrawing trifluoromethyl group is expected to cause a downfield shift (higher ppm) for nearby nuclei.

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum correspond to the different vibrational modes of a molecule. DFT calculations can predict these harmonic vibrational frequencies. researchgate.net While calculated frequencies are often systematically higher than experimental values, they can be corrected using empirical scaling factors to achieve excellent agreement. researchgate.net This allows for the assignment of specific absorption bands in an experimental IR spectrum to particular molecular vibrations.

UV-Vis Spectroscopy: The electronic absorption spectra in the Ultraviolet-Visible (UV-Vis) range are determined by electronic transitions between molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting these transitions. nih.gov The calculation provides the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities, respectively. researchgate.net Studies on indazole tautomers show that different isomers can have distinct absorption profiles, which can be rationalized by TD-DFT calculations. researchgate.net

Table 2: Illustrative Comparison of Experimental vs. Theoretically Predicted Spectroscopic Data for a Substituted Indazole Scaffold

This table demonstrates the typical correlation between experimental and calculated spectroscopic values for indazole-type molecules.

| Parameter | Experimental Value | Calculated Value | Computational Method |

| 1H NMR (H4) | ~7.5 ppm | ~7.6 ppm | GIAO-B3LYP/6-311+G(d,p) |

| 13C NMR (C7) | ~115 ppm | ~117 ppm | GIAO-B3LYP/6-311+G(d,p) |

| IR (C=N stretch) | ~1620 cm⁻¹ | ~1645 cm⁻¹ | B3LYP/6-311G** |

| UV-Vis (λmax) | ~295 nm | ~290 nm | TD-DFT/B3LYP/6-31G(d) |

Reaction Mechanism Elucidation through Computational Transition State Theory

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the reaction pathway from reactants to products, researchers can identify intermediates and, crucially, transition states. Transition State Theory allows for the calculation of activation energies, which determine the rate of a reaction.

For reactions involving 1H-Indazole, 3-methyl-7-(trifluoromethyl)-, such as its synthesis or further functionalization, computational studies can provide a detailed mechanistic understanding. For example, the synthesis of indazoles often involves a copper-catalyzed intramolecular Ullmann cyclization. researchgate.net DFT calculations can model the proposed mechanistic steps, such as oxidative addition and reductive elimination, to determine the most likely pathway. researchgate.net Similarly, understanding the mechanism of trifluoromethylation reactions, which are key to synthesizing molecules like the title compound, has been advanced through computational analysis of proposed radical and metal-catalyzed pathways. researchgate.netmontclair.edu

Molecular Modeling for Ligand Design Principles (excluding biological outcomes or clinical applications)

Molecular modeling provides insights into the physicochemical properties of a molecule that are essential for its function as a ligand in various chemical systems. This analysis is performed independently of any specific biological target or clinical use.

For 1H-Indazole, 3-methyl-7-(trifluoromethyl)-, molecular modeling can generate a molecular electrostatic potential (MEP) map. nih.gov The MEP map illustrates the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). These sites are critical for understanding and predicting non-covalent interactions, such as hydrogen bonding and π-π stacking, which are fundamental to molecular recognition. The nitrogen atoms of the indazole ring, particularly the pyridine-type nitrogen (N2), are expected to be key hydrogen bond acceptors. The N-H proton (N1) serves as a hydrogen bond donor. The trifluoromethyl group can also participate in non-classical interactions. Understanding these properties allows for the rational design of complementary molecules and materials based on the indazole scaffold. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Correlates

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the structural and chemical features of a series of compounds with their biological activities. utm.mymdpi.com For 1H-Indazole, 3-methyl-7-(trifluoromethyl)-, while specific QSAR models are not publicly available, theoretical predictions can be made based on its distinct structural attributes. Such models are invaluable for predicting the activity of novel analogues and guiding the design of more potent and selective molecules. nih.govnih.gov

A theoretical QSAR study for a series of analogues of 1H-Indazole, 3-methyl-7-(trifluoromethyl)- would involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. The goal is to establish a statistically significant relationship between these descriptors and a measured biological response. mdpi.com

Key Structural Attributes and Theoretical Descriptors

The primary structural attributes of 1H-Indazole, 3-methyl-7-(trifluoromethyl)- that would be central to a QSAR analysis are the indazole core, the methyl group at the 3-position, and the trifluoromethyl group at the 7-position.

Indazole Core: The bicyclic indazole ring system serves as the foundational scaffold. Its aromaticity, planarity, and potential for hydrogen bonding (via the N-H group) are critical features. Descriptors related to its topology, shape, and electronic nature would be fundamental to the QSAR model.

3-Methyl Group: The methyl group at the C3 position introduces specific steric and electronic effects. Although relatively small, its presence can influence the molecule's conformation and interaction with a biological target. nih.gov In a QSAR model, descriptors such as molar volume and refractivity would capture its steric contribution. Electronically, the methyl group is a weak electron-donating group, which can subtly modulate the electron density of the indazole ring. nih.gov

7-Trifluoromethyl Group: The trifluoromethyl (CF3) group at the C7 position is a powerful modulator of a molecule's properties and is a key feature for QSAR analysis. mdpi.com Its influence is multifaceted:

Electronic Effects: The CF3 group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This significantly impacts the electronic distribution of the indazole ring, which can be quantified by descriptors like the Hammett constant (σ) and various quantum chemical parameters such as LUMO (Lowest Unoccupied Molecular Orbital) energy. nih.gov

Lipophilicity: The CF3 group substantially increases the lipophilicity of the molecule. mdpi.com This is a critical factor for membrane permeability and hydrophobic interactions with a target protein. The Hansch parameter (π) for the CF3 group is a key descriptor in this regard. mdpi.com

Steric Effects: The trifluoromethyl group is bulkier than a methyl group and can influence binding affinity through steric interactions. mdpi.com Descriptors like Taft's steric parameter (Es) would be relevant.

Hypothetical QSAR Data Table

To illustrate the application of QSAR, the following table presents a hypothetical set of descriptors that would be calculated for 1H-Indazole, 3-methyl-7-(trifluoromethyl)- in a predictive modeling study. These values are representative and serve to demonstrate the types of data used in such analyses.

| Descriptor Class | Descriptor Name | Symbol | Hypothetical Value | Predicted Contribution to Activity |

| Electronic | Hammett Constant (para) for CF3 | σp | 0.54 | Positive (enhances binding via electronic interactions) |

| LUMO Energy | ELUMO | -1.2 eV | Negative correlation (lower energy may improve reactivity) | |

| Hydrophobic | Lipophilicity (Hansch) for CF3 | π | 0.88 | Positive (improves membrane passage and hydrophobic binding) |

| Logarithm of the partition coefficient | LogP | 3.5 | Positive (overall molecule lipophilicity) | |

| Steric | Molar Refractivity for CH3 | MR | 5.65 | Variable (depends on binding pocket size) |

| Taft Steric Parameter for CF3 | Es | -1.16 | Variable (depends on steric tolerance of the receptor) | |

| Topological | Molecular Connectivity Index | χ | 2.95 | Positive (relates to molecular size and branching) |

Predictive Insights from Structural Attributes

A QSAR model for analogues of 1H-Indazole, 3-methyl-7-(trifluoromethyl)- would likely reveal that the strong electron-withdrawing nature and high lipophilicity conferred by the 7-CF3 group are dominant drivers of activity. The model could predict that further increasing lipophilicity at this position, while maintaining or enhancing the electron-withdrawing effect, could lead to more potent compounds.

Conversely, the model might indicate a specific steric limit at the 3-position, suggesting that replacing the methyl group with larger substituents could be detrimental to activity. The interplay between these electronic, hydrophobic, and steric factors, as elucidated by a robust QSAR model, would provide a quantitative framework for designing the next generation of indazole-based compounds with optimized biological activity. nih.gov

Derivatization and Exploration of Structure Property Relationships

Systematic Derivatization of the 1H-Indazole, 3-methyl-7-(trifluoromethyl)- Scaffold

The derivatization of the 1H-indazole, 3-methyl-7-(trifluoromethyl)- core can be systematically approached by modifying four key regions: the indazole nitrogen atoms (N1 and N2), the benzenoid ring (C4, C5, and C6), the 3-methyl group, and the 7-trifluoromethyl group.

Alkylation of the 1H-indazole scaffold is a common strategy for introducing molecular diversity, but it often yields a mixture of N1 and N2 isomers. The regioselectivity of this reaction is highly sensitive to the electronic and steric nature of substituents on the indazole ring, as well as the reaction conditions employed.

Research has demonstrated that the presence of electron-withdrawing groups at the C7 position of the indazole core strongly directs alkylation to the N2 position. beilstein-journals.orgnih.gov For instance, studies on 7-nitro and 7-methoxycarbonyl-1H-indazoles revealed excellent N2 regioselectivity (≥ 96%). beilstein-journals.orgnih.gov The 7-trifluoromethyl group is a potent electron-withdrawing group, and therefore, alkylation of 1H-indazole, 3-methyl-7-(trifluoromethyl)- is expected to proceed with high selectivity for the N2 position, particularly under kinetic control or mildly acidic conditions. researchgate.net

Conversely, achieving N1 selectivity often requires different strategies. While many C3-substituted indazoles show a preference for N1 alkylation under specific basic conditions (e.g., NaH in THF), the strong electronic pull of a C7 substituent like a trifluoromethyl group can override this preference, favoring N2 substitution. nih.gov A general and selective procedure for N2-alkylation using primary, secondary, and tertiary alkyl 2,2,2-trichloroacetimidates promoted by trifluoromethanesulfonic acid or copper(II) triflate has been developed, providing a reliable route to N2-alkylated indazoles. researchgate.net

The table below summarizes the observed regioselectivity in the N-alkylation of various C7-substituted indazoles, illustrating the directing effect of electron-withdrawing groups.

| C7-Substituent | Alkylating Agent | Conditions | N1:N2 Ratio | Reference |

| -NO₂ | Alkyl Bromide | K₂CO₃, DMF | 4:96 | beilstein-journals.org |

| -CO₂Me | Alkyl Bromide | K₂CO₃, DMF | 4:96 | beilstein-journals.org |

| -H | Methyl Iodide | K₂CO₃, DMF | 55:45 | nih.gov |

| -NO₂ (6-position) | Methyl Iodide | K₂CO₃, DMF | 10:50 (plus dimethylated product) | researchgate.net |

Functionalization of the benzenoid portion of the indazole ring allows for the fine-tuning of the molecule's properties. The reactivity of the C4, C5, and C6 positions towards electrophilic substitution is governed by the combined directing effects of the fused pyrazole (B372694) ring and the existing substituents (3-methyl and 7-trifluoromethyl). The trifluoromethyl group is a strong deactivating, meta-directing group, while the methyl group is a weak activating, ortho-, para-directing group. The pyrazole portion of the indazole system generally directs electrophiles to the C5 position.

In a study on the nitration of 6,7-difluoro-3-methyl-1H-indazole, the reaction yielded 6,7-difluoro-3-methyl-5-nitro-1H-indazole, demonstrating that substitution occurs at the C5 position. researchgate.net This is consistent with the general reactivity pattern for 1H-indazoles, where the C5 position is most susceptible to electrophilic attack. researchgate.net Given the strong deactivating nature of the 7-CF₃ group in 1H-indazole, 3-methyl-7-(trifluoromethyl)-, electrophilic substitution on the benzenoid ring would be challenging but is predicted to occur preferentially at the C5 position.

Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, offer alternative routes for functionalizing the benzenoid ring, typically requiring a pre-installed halide at the desired position (e.g., 5-bromo-3-methyl-7-(trifluoromethyl)-1H-indazole). nih.govresearchgate.net

The 3-methyl group is a potential site for chemical modification, although it is generally less reactive than other positions on the scaffold. It can undergo radical halogenation or oxidation to introduce further functionality. For instance, oxidation could convert the methyl group into a hydroxymethyl, aldehyde, or carboxylic acid group. The resulting 1H-indazole-3-carboxylic acid derivatives are important pharmaceutical intermediates. researchgate.netnih.gov While direct oxidation of the 3-methyl group on the 7-(trifluoromethyl) scaffold is not widely reported, the synthesis of the analogous 1-methyl-1H-indazole-3-carboxylic acid is well-established, indicating the feasibility of accessing the corresponding carboxylic acid functionality. researchgate.netnih.gov

The trifluoromethyl group (CF₃) is exceptionally stable and generally resistant to chemical transformation due to the high strength of the C-F bond. mdpi.comnih.gov Therefore, creating analogues with different substituents at the C7 position typically involves starting with a precursor that has a more versatile functional group, such as a nitro, amino, or carboxyl group, and building the indazole ring or modifying that group prior to cyclization.

The synthesis of 3-CF₃-substituted indazole derivatives has been achieved via [3+2] cycloaddition reactions between arynes and nitrile imines derived from trifluoroacetonitrile. researchgate.net This highlights a strategy where the trifluoromethyl group is incorporated as part of one of the building blocks. The presence of the CF₃ group significantly impacts the molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets, making it a highly desirable substituent in medicinal chemistry. mdpi.comnih.gov

Investigation of How Structural Modifications Influence Chemical Reactivity and Selectivity

The electron-withdrawing 7-trifluoromethyl group is a key determinant of reactivity. It increases the acidity of the N-H proton of the indazole ring, which can affect the conditions required for N-alkylation and other reactions involving deprotonation. As discussed previously, this group exerts a powerful directing effect in N-alkylation, strongly favoring the formation of the N2 isomer. beilstein-journals.orgnih.gov

Introducing additional substituents onto the benzenoid ring further modulates this reactivity. An electron-donating group at C5, for example, might slightly counteract the deactivating effect of the 7-CF₃ group, potentially making subsequent electrophilic substitution easier. Conversely, an additional electron-withdrawing group would further deactivate the ring. These substituents would also influence the pKa of the indazole N-H, which could subtly alter the N1/N2 alkylation ratio.

Modifications to the 3-methyl group, such as oxidation to a carboxylic acid, would introduce another electron-withdrawing center, further increasing the acidity of the N-H proton and deactivating the aromatic system to electrophilic attack.

Structure-Property Relationship Studies in Materials Science Contexts (e.g., optical, electronic properties)

Indazole and pyrazole derivatives, particularly those bearing aryl and trifluoromethyl substituents, are of significant interest in materials science for their potential as fluorophores, organic light-emitting diode (OLED) emitters, and components in photovoltaic devices. nih.govmdpi.com

The electronic properties of the 1H-indazole, 3-methyl-7-(trifluoromethyl)- scaffold make it a promising core for developing new functional materials. The introduction of aryl groups at the N1 or N2 positions can create extended π-conjugated systems, which are essential for desirable optical and electronic properties. Studies on related 2-aryl-2H-indazoles have shown that they represent a class of fluorophores with high extinction coefficients and large Stokes shifts. nih.gov

The substitution pattern significantly affects the photophysical properties. For example, placing electron-donating groups on an N-aryl substituent can lead to bathochromic (red) shifts in emission wavelengths and increased quantum yields. nih.gov Conversely, electron-withdrawing groups can have the opposite effect. The 3,5-bis(trifluoromethyl)phenyl group, when attached to the indazole nitrogen, has been shown to increase fluorescence quantum yield. nih.gov

The table below presents photophysical data for related pyrazoloquinoline derivatives, which share a similar fused heterocyclic core, illustrating the influence of trifluoromethyl and phenyl substituents on their optical properties.

| Compound | Key Substituents | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Application Context |

| Mol1 | 1,3-dimethyl, 6-CF₃ | 350 | 445 | OLED / OPV |

| Mol2 | 1-methyl, 3-phenyl, 6-CF₃ | 360 | 481 | OLED / OPV |

| Mol3 | 1,3-diphenyl, 6-CF₃ | 360 | 506 | OLED / OPV |

| Mol4 | 1-phenyl, 3-methyl, 6-CF₃ | 360 | 490 | OLED / OPV |

Data adapted from studies on trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines, demonstrating substituent effects on optical properties. mdpi.com

These structure-property relationships highlight the potential for derivatives of 1H-indazole, 3-methyl-7-(trifluoromethyl)- to be tailored for specific applications in materials science by systematically modifying the core scaffold.

Design Principles for Modulating Physicochemical Characteristics (e.g., acidity/basicity, theoretical lipophilicity)

The physicochemical properties of 1H-Indazole, 3-methyl-7-(trifluoromethyl)- can be systematically modulated through targeted derivatization strategies. The core structure possesses key features that influence its acidity, basicity, and lipophilicity: the weakly acidic N-H proton of the indazole ring, the basicity of the N2 nitrogen, and the significant lipophilic contribution of the trifluoromethyl group. Strategic modifications, primarily at the N1 and N2 positions of the indazole ring, are the principal approaches to fine-tuning these characteristics.

Modulating Acidity and Basicity:

The indazole ring system exhibits both acidic and basic properties. The proton at the N1 position is weakly acidic, while the sp2-hybridized nitrogen at the N2 position is basic. The acidity of the N1 proton is influenced by the electron-withdrawing nature of the trifluoromethyl group at the 7-position, which enhances its acidity compared to an unsubstituted indazole.

Derivatization at the N1 or N2 position is the most direct method to modulate the acidic and basic properties of the molecule.